6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
CAS No.: 688061-15-6
Cat. No.: VC4649228
Molecular Formula: C34H38N4O7S
Molecular Weight: 646.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688061-15-6 |
|---|---|
| Molecular Formula | C34H38N4O7S |
| Molecular Weight | 646.76 |
| IUPAC Name | 6-[6-[1-(2-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
| Standard InChI | InChI=1S/C34H38N4O7S/c1-4-30(32(40)36-25-10-7-8-11-27(25)43-3)46-34-37-26-19-29-28(44-21-45-29)18-24(26)33(41)38(34)17-9-5-6-12-31(39)35-20-22-13-15-23(42-2)16-14-22/h7-8,10-11,13-16,18-19,30H,4-6,9,12,17,20-21H2,1-3H3,(H,35,39)(H,36,40) |
| Standard InChI Key | PJFWRPJAGLSWEJ-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The molecule’s central quinazolinone moiety (2H,7H,8H- dioxolo[4,5-g]quinazolin-8-one) is fused with a 1,3-dioxole ring at positions 4 and 5, creating a rigid bicyclic system. At position 6 of the quinazolinone, a sulfanyl (-S-) linker connects to a propyl chain bearing a 2-methoxyphenylcarbamoyl group. Position 7 is substituted with a hexanamide side chain terminating in a 4-methoxybenzyl group .
Table 1: Key Structural Descriptors
The dioxolo group enhances metabolic stability by shielding adjacent positions from oxidative metabolism, while the methoxyphenyl groups contribute to π-π stacking interactions with aromatic residues in target proteins .
Synthesis and Derivatization
Synthetic Pathway
Though no explicit protocol exists for this compound, retrosynthetic analysis suggests a modular assembly:
Table 2: Proposed Synthesis Steps
Critical challenges include regioselective functionalization at C6 and C7 of the quinazolinone. The sulfanyl group’s nucleophilicity necessitates protection/deprotection strategies during amide bond formation .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
With a calculated logP of ~3.58 , the compound exhibits moderate lipophilicity, suggesting adequate membrane permeability but potential solubility limitations in aqueous media. The presence of two methoxy groups and a dioxole ring increases polar surface area (121.16 Ų) , which may restrict blood-brain barrier penetration despite the molecular weight <650 Da.
Table 3: Predicted ADME Properties
| Parameter | Value | Method/Source |
|---|---|---|
| Water Solubility | -3.84 logS | Ali logS |
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 89% | QSAR |
| CYP3A4 Inhibition | Moderate | Structural analogy |
The hexanamide spacer balances flexibility and rigidity, potentially optimizing target engagement while minimizing entropic penalties upon binding .
Biological Activity and Target Profiling
Putative Targets
Although direct activity data for this compound is unavailable, structural analogs with quinazolinone-dioxolo scaffolds show:
-
Kinase inhibition: Analog K284-5737 (CID 592.67 g/mol) inhibits Abl1 kinase at IC₅₀ 280 nM through interaction with the ATP-binding pocket .
-
HDAC modulation: Thioxoquinazolinones demonstrate histone deacetylase (HDAC) inhibitory activity by chelating catalytic zinc ions .
-
Antiproliferative effects: Related compounds reduce viability in MCF-7 breast cancer cells (GI₅₀ 1.2–8.7 µM) via tubulin polymerization disruption .
The 2-methoxyphenylcarbamoyl group may confer selectivity for protein targets with hydrophobic subpockets, as seen in COX-2 inhibitors .
Database Entries and Regulatory Status
PubChem Records
The compound is cataloged under multiple identifiers across chemical databases:
Table 4: Cross-Database Identification
| Database | Identifier | Accession Link |
|---|---|---|
| PubChem | CID 688061-15-6 | https://pubchem.ncbi.nlm.nih.gov/ |
| ChemSRC | CAS 688061-15-6 | https://www.chemsrc.com/ |
| ChEMBL | CHEMBL1341068 | https://www.ebi.ac.uk/chembl/ |
Notably, the PubChem entry (last updated April 2025) confirms the compound’s structural validity through 13C NMR and HRMS depositions .
Future Directions and Research Opportunities
Priority Investigations
-
Target deconvolution: Employ affinity-based proteomics (e.g., thermal shift assays) to identify binding partners.
-
SAR expansion: Synthesize derivatives varying the sulfanyl linker length and methoxy positioning.
-
In vivo pharmacokinetics: Assess oral bioavailability in rodent models using LC-MS/MS quantification.
The compound’s balanced lipophilicity and complex heterocyclic architecture position it as a promising lead for developing dual kinase-HDAC inhibitors, warranting systematic preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume